3-メルカプトプロピルトリメチルシラン

説明

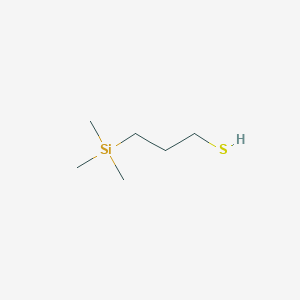

3-MERCAPTOPROPYLTRIMETHYLSILANE is an organosilicon compound with the molecular formula C₆H₁₆SSi. It is a thiol derivative where the thiol group is attached to a propyl chain, which is further bonded to a trimethylsilyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

科学的研究の応用

3-MERCAPTOPROPYLTRIMETHYLSILANE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

作用機序

Target of Action

The primary target of 3-Mercaptopropyltrimethoxysilane is the surface of various materials, including metals and nanoparticles . It is often used as a conjunction reagent to immobilize a variety of nanoparticles .

Mode of Action

3-Mercaptopropyltrimethoxysilane interacts with its targets through the formation of covalent bonds. The thiol group in the compound has a strong affinity for certain metals, allowing it to form strong covalent bonds . This interaction results in the formation of a self-assembled monolayer (SAM) on the surface of the target .

Biochemical Pathways

For instance, it can be used to modify the surface of materials, thereby affecting their chemical and physical properties .

Result of Action

The primary result of 3-Mercaptopropyltrimethoxysilane’s action is the modification of the surface of its target. This can lead to a variety of effects, depending on the specific application. For example, it can be used to protect against corrosion on quaternary bronze in urban atmospheres . It can also be used to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Action Environment

The action, efficacy, and stability of 3-Mercaptopropyltrimethoxysilane can be influenced by various environmental factors. For instance, the presence of certain metals can enhance the compound’s ability to form covalent bonds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions

3-MERCAPTOPROPYLTRIMETHYLSILANE can be synthesized through several methods. One common method involves the reaction of 1-propanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In industrial settings, the production of 3-MERCAPTOPROPYLTRIMETHYLSILANE often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions

3-MERCAPTOPROPYLTRIMETHYLSILANE undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Substitution: Reagents such as halides and alkoxides are used for substitution reactions.

Addition: Electrophiles like alkyl halides and acyl chlorides are used in addition reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Substitution: Various substituted silyl compounds.

Addition: Adducts with electrophiles.

類似化合物との比較

Similar Compounds

1-Propanethiol, 3-trimethoxysilyl-: Similar structure but with methoxy groups instead of methyl groups.

1-Propanethiol, 3-triethoxysilyl-: Contains ethoxy groups instead of methyl groups.

3-MERCAPTOPROPYLTRIMETHYLSILANE: The compound .

Uniqueness

3-MERCAPTOPROPYLTRIMETHYLSILANE is unique due to its specific combination of a thiol group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science.

生物活性

3-Mercaptopropyltrimethoxysilane (MPTMS) is an organosilane compound characterized by its unique thiol (-SH) group, which imparts significant biological activity. This compound is utilized in various applications, including surface modification, drug delivery systems, and environmental remediation. The following sections explore the biological activity of MPTMS, highlighting its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C₆H₁₆O₃SSi

- Molecular Weight : 196.34 g/mol

- Boiling Point : 93°C at 40 mmHg

- Density : 1.051 g/mL at 25°C

The presence of the thiol group allows MPTMS to engage in redox reactions and form disulfide bonds, which are critical in biological systems for stabilizing protein structures .

Mechanisms of Biological Activity

- Thiol Reactivity : The thiol group in MPTMS can participate in various biochemical reactions, including:

- Formation of disulfide bonds with cysteine residues in proteins.

- Reaction with reactive oxygen species (ROS), acting as an antioxidant.

- Surface Functionalization : MPTMS can modify surfaces to enhance biocompatibility and promote biomolecule immobilization. This is particularly useful in biosensors and drug delivery systems .

Applications in Biological Systems

- Drug Delivery Systems : MPTMS has been explored for its potential to encapsulate drugs and facilitate targeted delivery due to its ability to form stable coatings on nanoparticles .

- Biosensors : Its reactivity allows for the immobilization of biomolecules, making it suitable for developing sensitive biosensors for detecting specific analytes .

- Environmental Remediation : MPTMS-modified materials have shown promise in adsorbing pollutants from wastewater, demonstrating significant dye removal capabilities .

1. Synthesis and Characterization of Modified Hydroxyapatite

A study reported the synthesis of 3-mercaptopropyl trimethoxysilane-modified hydroxyapatite (FHAP-SH) using ultrasound irradiation. Characterization techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FTIR) confirmed successful modification. The FHAP-SH exhibited high adsorption capacities for organic dyes (Congo Red, Coomassie Brilliant Blue G250, Malachite Green), indicating its potential as a sorbent for wastewater treatment .

| Dye | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Congo Red | 500 |

| Coomassie Brilliant Blue G250 | 235 |

| Malachite Green | 625 |

2. Functionalization for Corrosion Protection

Research demonstrated that MPTMS could self-assemble on polycrystalline zinc substrates to enhance corrosion resistance. The thiol groups provided a strong adhesion interface between the metal and protective coatings, significantly improving durability against environmental degradation .

3. Enzyme Immobilization

MPTMS has been utilized in enzyme immobilization techniques, enhancing the stability and reusability of enzymes in various biochemical applications. Its ability to form covalent bonds with enzyme active sites allows for efficient catalytic processes .

特性

IUPAC Name |

3-trimethylsilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBMENVWKFZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158444 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13399-93-4 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。